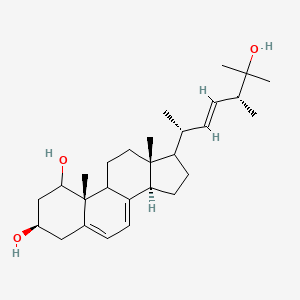

1,25-Dihydroxylumisterol(3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,25-Dihydroxylumisterol(3) is an ergostanoid.

Wissenschaftliche Forschungsanwendungen

Metabolism and Mechanism of Action

1,25-Dihydroxylumisterol(3) is a hormonally active form of vitamin D, crucial in genomic mechanisms through the binding of the activated vitamin D receptor/retinoic X receptor (VDR/RXR) heterodimeric complex to DNA sequences. This interaction influences gene activity regulation at multiple locations and is vital for understanding the molecular basis of diseases and developing targeted therapies (Christakos et al., 2016).

Role in Bone Formation

Studies show that 1,25-Dihydroxylumisterol(3) and its analogs play a significant role in bone formation. They can stimulate osteoblast-mediated bone calcium mobilization and support intestinal calcium transport, suggesting potential applications in treating bone loss diseases (Shevde et al., 2002).

Immunomodulatory Effects

1,25-Dihydroxylumisterol(3) exhibits immunomodulatory effects, particularly on dendritic cells, influencing their tolerogenic properties. It regulates the production of certain chemokines and interleukins, impacting the body’s immune responses. This finding has implications for autoimmune diseases and immunotherapy (Penna et al., 2007).

Antiproliferative and Prodifferentiative Actions

Apart from traditional roles, 1,25-Dihydroxylumisterol(3) is recognized for its potent antiproliferative and prodifferentiative activities. These properties are explored for therapeutic applications in various diseases, including cancer, osteoporosis, and autoimmune diseases (Nagpal et al., 2005).

Cancer Regulation

There's growing evidence of 1,25-Dihydroxylumisterol(3)'s role in regulating cell growth, differentiation, and even cell death, making it a candidate for cancer treatment. This includes its influence on cellular signaling pathways, which can inhibit tumor invasion and angiogenesis (Osborne & Hutchinson, 2002).

Potential in Renal Cancer Treatment

Research suggests that 1,25-Dihydroxylumisterol(3) derivatives could be effective in treating renal cancer. They demonstrate potent growth-inhibitory effects on kidney cancer cells and may have translational potential as therapeutic agents (Lambert et al., 2010).

Mechanisms of Growth-Inhibitory Actions

The antiproliferative action of 1,25-Dihydroxylumisterol(3) is a key research area, focusing on its impact on cell cycle regulators and transcription factors. Understanding these mechanisms is critical for developing treatments for hyperproliferative disorders and cancers (Eelen et al., 2007).

Impact on NK Cell Development

1,25-Dihydroxylumisterol(3) can influence NK cell development from hematopoietic stem cells. At certain concentrations, it impairs NK cell development and reduces their functionality, shedding light on its regulatory role in the immune system (Weeres et al., 2014).

Role in Ovarian Cancer Cell Cycle Arrest

1,25-Dihydroxylumisterol(3) causes G2/M cell cycle arrest in ovarian cancer cells through the induction of GADD45, a primary target gene. This discovery is crucial for understanding its tumor-suppressing activity in human ovarian cancer cells (Jiang et al., 2003).

Eigenschaften

Produktname |

1,25-Dihydroxylumisterol(3) |

|---|---|

Molekularformel |

C28H44O3 |

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

(3R,10R,13R,14R)-17-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-17(7-8-18(2)26(3,4)31)22-11-12-23-21-10-9-19-15-20(29)16-25(30)28(19,6)24(21)13-14-27(22,23)5/h7-10,17-18,20,22-25,29-31H,11-16H2,1-6H3/b8-7+/t17-,18-,20-,22?,23+,24?,25?,27-,28+/m1/s1 |

InChI-Schlüssel |

LQWXFOWELHWXIO-SQKNSPOHSA-N |

Isomerische SMILES |

C[C@H](/C=C/[C@@H](C)C(C)(C)O)C1CC[C@@H]2[C@@]1(CCC3C2=CC=C4[C@@]3(C(C[C@@H](C4)O)O)C)C |

Kanonische SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |

Synonyme |

1 alpha,25-dihydroxylumisterol(3) 1,25-dihydroxylumisterol(3) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

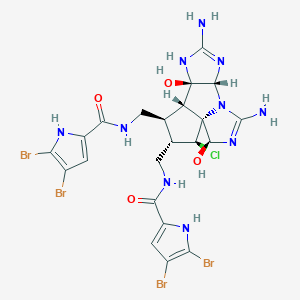

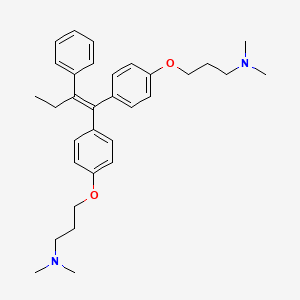

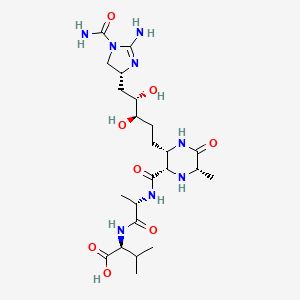

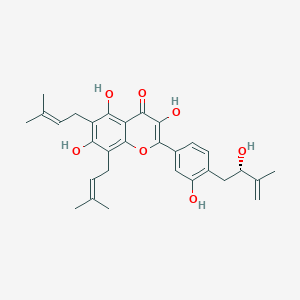

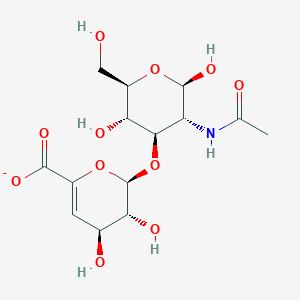

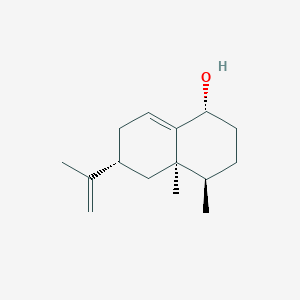

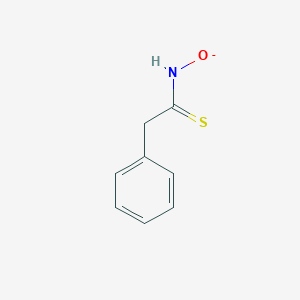

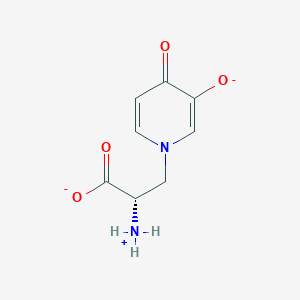

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)

![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)